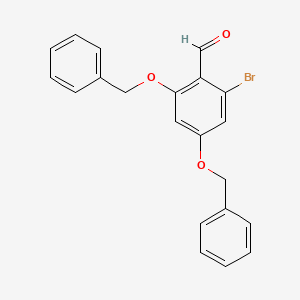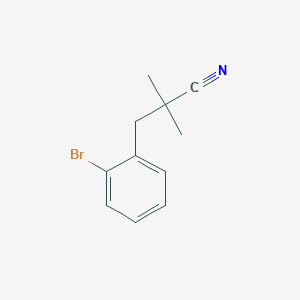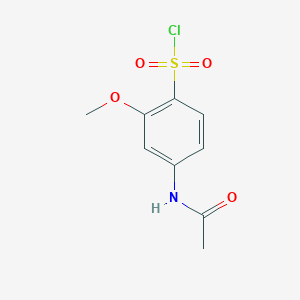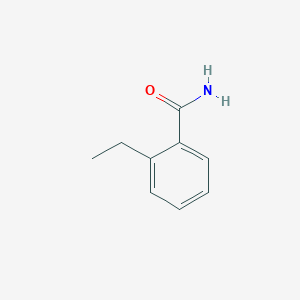
5-Bromo-4-methyl-2-phenyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a chemical compound with the CAS number 21354-98-3 . It has a molecular weight of 238.08 .
Synthesis Analysis
The synthesis of 1,3-oxazoles, such as 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, can be achieved through various methods. One common method is the Van Leusen Oxazole Synthesis . This process involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to produce 5-aryloxazoles . Other methods include the use of palladium-catalyzed C-5 arylation of oxazoles .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole consists of a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The ring is substituted with a bromo group, a methyl group, and a phenyl group .Physical And Chemical Properties Analysis
5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a solid at room temperature . It has a molecular weight of 238.08 .Scientific Research Applications
Proteomics Research
5-Bromo-4-methyl-2-phenyl-1,3-oxazole is utilized in proteomics research applications. Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound can be used as a specialty product in this field to study protein interactions and dynamics .
Antimicrobial Potential
Oxazole derivatives, including 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, have been studied for their antimicrobial potential. They are synthesized and screened for activity against various microbial strains, contributing to the development of new antimicrobial agents .
Drug Discovery Lead
Due to their broad biological activities, oxazoles serve as lead compounds in drug discovery. They exhibit anti-inflammatory, antitubercular, anti-HIV, and TRPV1 antagonist activities, which are crucial in developing new therapeutic drugs .
Iron-Chelating Ability
Some oxazole-containing natural products, like hinduchelins, have potential iron-chelating abilities. This property is significant for medical applications where controlling iron levels is necessary, such as in certain anemias or metal overload conditions .
Anti-Corrosive Agent
Oxazole derivatives can be used as anti-corrosive agents for materials like stainless steel. This application is important in industrial settings where corrosion resistance is essential for maintaining the integrity of metal structures .
Antioxidant and Anti-Aging
These compounds also show promise as antioxidants and anti-aging agents. Their ability to inhibit oxidative stress makes them candidates for inclusion in skincare products or dietary supplements aimed at promoting health and longevity .
Pesticides and Herbicides
The chemical properties of oxazoles allow them to be used in agricultural applications such as pesticides and herbicides. They help protect crops from pests and weeds, contributing to better yield and food production .
Anticancer Activity
Oxazole derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines. Their ability to inhibit tumor growth makes them valuable in cancer research and treatment strategies .
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-methyl-2-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQQHNFHCQSTBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571577 |
Source


|
| Record name | 5-Bromo-4-methyl-2-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-2-phenyl-1,3-oxazole | |
CAS RN |
21354-98-3 |
Source


|
| Record name | 5-Bromo-4-methyl-2-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)





![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)


